molecular formula C8H9NaO4S B3386066 Sodium 1-hydroxy-2-phenylethane-1-sulfonate CAS No. 6950-57-8

Sodium 1-hydroxy-2-phenylethane-1-sulfonate

Cat. No.: B3386066
CAS No.: 6950-57-8
M. Wt: 224.21 g/mol
InChI Key: QIBUJUVMHPDPGS-UHFFFAOYSA-M
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Description

Sodium 1-hydroxy-2-phenylethane-1-sulfonate (CAS 6950-57-8) is a high-purity, solid organosulfur compound with the molecular formula C8H9NaO4S and a molecular weight of 224.21 g/mol . As a sodium sulfinate salt, it belongs to a versatile class of chemicals that serve as powerful building blocks in organic synthesis, acting as sulfonylating, sulfenylating, or sulfinylating reagents under different reaction conditions . These reagents are generally valued for being stable, moisture-insensitive, and easy-to-handle solids, making them attractive for complex synthetic routes . The structural features of this compound—a sulfonate group and a hydroxyl group on adjacent carbon atoms—suggest potential research applications in the development of novel anionic surfactants. Compounds with multiple hydrophilic head groups can exhibit unique interfacial properties in aqueous solution, such as achieving a low critical micelle concentration (CMC) and a low Krafft point simultaneously, which are desirable traits for modern, sustainable surfactants . Researchers can leverage this chemical as a key intermediate for the construction of various organosulfur compounds, including sulfonamides, sulfones, and thiosulfonates, which are privileged structures in medicinal chemistry and materials science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1-hydroxy-2-phenylethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S.Na/c9-8(13(10,11)12)6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBUJUVMHPDPGS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Sodium 1 Hydroxy 2 Phenylethane 1 Sulfonate and Its Analogues

Classical Synthetic Routes

Traditional methods for the synthesis of sodium 1-hydroxy-2-phenylethane-1-sulfonate have primarily relied on sulfoalkylation reactions and approaches involving vinylarenes. These routes are characterized by their straightforward reaction pathways and the use of readily available starting materials.

Sulfoalkylation Reactions with Styrene (B11656) Oxide and Bisulfite Salts

A prominent classical method for the synthesis of hydroxy-phenylethane-sulfonates involves the ring-opening of styrene oxide with bisulfite salts. This reaction is a nucleophilic addition where the bisulfite ion attacks the epoxide ring, leading to the formation of a sulfonate group and a hydroxyl group. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly temperature.

The reaction between styrene oxide and an aqueous solution of a water-soluble bisulfite salt, such as sodium bisulfite, can yield two isomeric products: this compound and sodium 2-hydroxy-2-phenylethane-1-sulfonate. It has been reported that at reaction temperatures below 60°C, the principal product is the 1-hydroxy-1-phenylethanesulfonate isomer, which is the target compound. Conversely, conducting the reaction at temperatures above 60°C favors the formation of the 2-hydroxy-2-phenylethanesulfonate isomer. google.com

The general reaction scheme is as follows:

Styrene Oxide + Sodium Bisulfite → this compound

This method offers a direct route to the desired product, with the control of regioselectivity being a key parameter for successful synthesis.

ReactantsReagentsProductKey Findings
Styrene OxideSodium BisulfiteThis compoundReaction temperature is a critical factor for regioselectivity.

Approaches Involving Vinylarenes and Sulfite (B76179) Derivatives

Another classical approach involves the reaction of vinylarenes, such as styrene, with sulfite derivatives. This method, in principle, offers an alternative pathway to the target compound through the direct sulfonation of the vinyl group. However, the direct addition of a bisulfite to a vinylarene to form a stable α-hydroxy sulfonate is not a commonly reported high-yield method for this specific isomer. The reaction often requires specific catalysts or conditions to proceed efficiently and with the desired regioselectivity.

Research in this area has often focused on the sulfonation of substituted styrenes or the use of more reactive sulfite derivatives to achieve the desired transformation. The challenge lies in controlling the addition to the double bond to favor the formation of the 1-hydroxy isomer over other potential side products.

Modern and Sustainable Synthetic Strategies

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in chemical research. For the synthesis of this compound and its analogues, this has led to the exploration of organocatalytic, biocatalytic, and microwave-assisted approaches.

Organocatalytic and Enantioselective Synthesis of Sulfonic Acid Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the production of chiral molecules. In the context of sulfonic acid derivatives, organocatalysts can be employed to control the stereochemistry of the reaction, leading to the formation of a single enantiomer of the product.

While the direct organocatalytic enantioselective synthesis of this compound from styrene oxide and bisulfite has not been extensively reported, the principles of asymmetric ring-opening of epoxides using organocatalysts are well-established. Chiral organocatalysts, such as those based on cinchona alkaloids or prolinol derivatives, can activate the epoxide towards nucleophilic attack by the bisulfite ion, thereby directing the reaction to proceed in a stereoselective manner. This would result in the formation of an enantioenriched product, which is highly valuable in applications where chirality is crucial.

The development of such a method would represent a significant advancement, providing access to optically active hydroxy-sulfonates with high purity and in a more sustainable fashion compared to classical resolution methods.

Biocatalytic Approaches for Related Hydroxy-Sulfonate Structures

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of hydroxy-sulfonate structures, enzymes such as hydrolases or lyases could potentially be employed.

One conceptual biocatalytic approach could involve a two-step process. First, an epoxidase enzyme could catalyze the asymmetric epoxidation of styrene to form chiral styrene oxide. Subsequently, a hydrolase or a lyase could catalyze the regioselective and stereoselective ring-opening of the chiral epoxide with a sulfite source. This chemo-enzymatic cascade would offer a green and highly selective route to the desired chiral hydroxy-sulfonate. While a direct biocatalytic route for this compound is not yet established, the synthesis of other chiral compounds, such as azido (B1232118) alcohols from styrene derivatives, has been demonstrated using a biomimetic styrene monooxygenase enzymatic cascade. nih.gov This highlights the potential of biocatalysis in functionalizing styrene and its derivatives.

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted synthesis has become a popular technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the sulfoalkylation of styrene oxide with sodium bisulfite could offer significant advantages.

Microwave heating can lead to a rapid and uniform heating of the reaction mixture, which can enhance the reaction rate and potentially influence the regioselectivity of the epoxide ring-opening. The optimization of reaction parameters such as temperature, reaction time, and solvent under microwave conditions could lead to a more efficient and controlled synthesis of this compound. While specific studies on the microwave-assisted synthesis of this particular compound are not abundant, the general success of microwave-assisted organic synthesis suggests that this would be a promising area for reaction optimization.

Synthetic StrategyKey FeaturesPotential Advantages
OrganocatalysisUse of small organic molecules as catalysts.Enantioselectivity, metal-free conditions, milder reaction conditions.
BiocatalysisUse of enzymes as catalysts.High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, environmentally friendly.
Microwave-Assisted SynthesisUse of microwave irradiation for heating.Faster reaction rates, higher yields, improved process control.

Preparation of Precursors and Intermediates

The successful synthesis of the target sulfonates is contingent upon the efficient preparation of crucial precursors and intermediates. Methodologies for creating hydroxy-substituted phenylethanesulfonamides and for generating the desired sulfonate anions are central to these synthetic strategies.

Synthesis of Hydroxy-Substituted Phenylethanesulfonamides

A prominent route to hydroxy-substituted phenylethanesulfonamides involves a multi-step process commencing with substituted acetophenones. This methodology allows for the introduction of a variety of substituents on the phenyl ring, leading to a diverse range of analogues. The key steps in this synthesis involve the formation of a 2-oxoethylsulfonamide intermediate, followed by the selective reduction of the ketone functionality to the desired hydroxyl group. nih.gov

The general synthetic pathway can be outlined as follows:

Sulfonation of Acetophenones : The synthesis begins with the sulfonation of commercially available substituted acetophenones. This is typically achieved using a sulfur trioxide-dioxane adduct. The resulting sulfonic acid is then neutralized, for example with potassium bicarbonate, to yield the more stable potassium 2-substituted-phenyl-2-oxoethylsulfonate. nih.gov

Formation of Sulfonyl Chlorides : The potassium sulfonate salt is then converted into the corresponding 2-substituted-phenyl-2-oxoethylsulfonyl chloride. This transformation is commonly carried out using a chlorinating agent such as oxalyl chloride. nih.gov

Amination : The resulting sulfonyl chloride is then reacted with a suitable amine to form the N-substituted-2-oxo-2-phenylethylsulfonamide. The choice of amine at this stage determines the nature of the substitution on the sulfonamide nitrogen. nih.gov

Reduction : The final step is the selective reduction of the keto group in the 2-oxoethylsulfonamide to a hydroxyl group. A common reducing agent for this transformation is sodium borohydride, which effectively reduces the ketone without affecting the sulfonamide or the aromatic ring. This step yields the target N-substituted-2-hydroxy-2-phenylethyl-sulfonamides. nih.gov

A series of N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-substituted-phenylethyl-sulfonamides have been synthesized using this methodology, demonstrating its utility in creating a library of analogous compounds. nih.gov

Table 1: Synthesis of N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-substituted-phenylethyl-sulfonamides

Compound ID Phenyl Substituent (at position 2) Starting Material Key Reaction Steps Final Product
IV-1 3,5-difluorophenyl 3',5'-difluoroacetophenone 1. Sulfonation2. Chlorination3. Amination4. Reduction (NaBH4) N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethylsulfonamide
IV-2 4-chlorophenyl 4'-chloroacetophenone 1. Sulfonation2. Chlorination3. Amination4. Reduction (NaBH4) N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(4-chlorophenyl)ethylsulfonamide

| IV-3 | 2,4-dichlorophenyl | 2',4'-dichloroacetophenone (B156173) | 1. Sulfonation2. Chlorination3. Amination4. Reduction (NaBH4) | N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(2,4-dichlorophenyl)ethylsulfonamide |

This table is illustrative of the synthetic process described in the literature. nih.gov

Generation of Sulfonate Anions from Epoxides

An effective method for the preparation of 2-hydroxy-2-phenylethanesulfonic acid salts, including the sodium salt, involves the ring-opening of styrene oxide with an alkali bisulfite. google.com This approach provides a direct route to the desired sulfonate anion structure. The reaction is carried out in an aqueous medium at elevated temperatures. google.com

The reaction proceeds as follows:

Styrene oxide is reacted with a water-soluble bisulfite salt, such as sodium bisulfite, in an aqueous solution. The reaction mixture is heated to a temperature above 60°C, with a preferred range of 75°C to 105°C. google.com At these temperatures, the sulfite ion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the opening of the ring and the formation of a carbon-sulfur bond, yielding the sodium 2-hydroxy-2-phenylethanesulfonate. google.comresearchgate.net

The reaction is exothermic, and the styrene oxide is typically added portion-wise to the heated aqueous bisulfite solution to control the reaction rate. google.com Once the addition is complete, the mixture is kept at an elevated temperature until the styrene oxide is consumed. The resulting product, the sodium salt of 2-hydroxy-2-phenylethanesulfonic acid, can be isolated from the reaction mixture by evaporation of the water. google.com Further purification can be achieved by crystallization from an aqueous alcohol solution. google.com

Table 2: Key Parameters for the Synthesis of Sodium 2-hydroxy-2-phenylethanesulfonate

Parameter Description
Starting Materials Styrene oxide, Sodium bisulfite
Solvent Water
Reaction Temperature Above 60°C (preferably 75-105°C)
Reaction Type Nucleophilic ring-opening of an epoxide
Product Sodium 2-hydroxy-2-phenylethanesulfonate

| Isolation Method | Evaporation of solvent, crystallization |

This table summarizes the key conditions for the synthesis as described in the patent literature. google.com

This method provides a reliable and scalable process for the generation of the 1-hydroxy-2-phenylethane-1-sulfonate anion, which is the core structure of the target compound. google.com

Derivatization and Transformations of the 1 Hydroxy 2 Phenylethane 1 Sulfonate Scaffold

Chemical Modifications at the Hydroxyl Group

The secondary hydroxyl group in the 1-hydroxy-2-phenylethane-1-sulfonate scaffold is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework. Common modifications include esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily converted to a wide range of esters through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. These reactions are typically high-yielding and allow for the introduction of various acyl groups, thereby modifying the steric and electronic properties of the molecule.

Etherification: Formation of ethers provides another route to functionalize the hydroxyl group. Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a common method. This allows for the introduction of alkyl, aryl, or other substituted groups, enhancing the structural diversity of the resulting derivatives.

Oxidation: Oxidation of the secondary alcohol to a ketone opens up further possibilities for derivatization. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other sensitive functional groups. The resulting α-keto sulfonate is a valuable intermediate for the synthesis of various heterocyclic and carbocyclic systems.

Reaction Type Reagents and Conditions Product Type Potential Applications
EsterificationAcyl chlorides, anhydrides, or carboxylic acids with a catalyst (e.g., pyridine, DMAP)EstersProdrug synthesis, modification of solubility and bioavailability
EtherificationBase (e.g., NaH) followed by an alkyl halide (e.g., CH3I, BnBr)EthersIntroduction of protecting groups, building blocks for larger molecules
OxidationOxidizing agents (e.g., PCC, Swern oxidation, Dess-Martin periodinane)α-Keto sulfonatesIntermediates for carbon-carbon bond formation, synthesis of heterocycles

Reactions Involving the Sulfonate Moiety

The sulfonate group in the 1-hydroxy-2-phenylethane-1-sulfonate scaffold is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the C-1 position.

Nucleophilic Substitution: A variety of nucleophiles, including halides, azides, cyanides, and thiolates, can displace the sulfonate group. These reactions typically proceed via an S_N2 mechanism, leading to inversion of configuration at the stereocenter. The efficiency of the substitution is dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Reductive Desulfonation: The sulfonate group can also be removed through reductive cleavage. This transformation is valuable for the synthesis of compounds where a hydrogen atom is desired at the C-1 position, effectively converting the α-hydroxy sulfonate to a simple alcohol.

Reaction Type Typical Nucleophiles/Reagents Product Type Synthetic Utility
Nucleophilic SubstitutionHalides (e.g., NaCl, KBr), Azides (e.g., NaN3), Cyanides (e.g., KCN), Thiolates (e.g., NaSR)Alkyl halides, azides, nitriles, thioethersIntroduction of diverse functional groups, precursors for further transformations
Reductive DesulfonationReducing agents (e.g., LiAlH4, dissolving metal reduction)AlcoholsRemoval of the sulfonate functionality

Stereochemical Aspects of Derivatization Reactions

The presence of a stereocenter at the C-1 position of the 1-hydroxy-2-phenylethane-1-sulfonate scaffold makes stereoselectivity a crucial consideration in its derivatization. Both enantioselective and diastereoselective transformations have been explored to synthesize advanced, stereochemically defined structures.

Enantioselective Transformations

The synthesis of enantiomerically pure derivatives of 1-hydroxy-2-phenylethane-1-sulfonate is of significant interest for applications in medicinal chemistry and materials science. Enantioselective approaches often involve the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction. For instance, kinetic resolution of a racemic mixture of the starting material can be achieved through enantioselective acylation or oxidation of the hydroxyl group, providing access to both enantiomers.

Detailed research in this area has focused on the development of enzyme-catalyzed reactions, which often exhibit high enantioselectivity under mild conditions. Lipases, for example, have been successfully employed for the kinetic resolution of similar α-hydroxy sulfonates through enantioselective esterification.

Diastereoselective Synthesis of Advanced Structures

When the 1-hydroxy-2-phenylethane-1-sulfonate scaffold is itself chiral, its inherent stereochemistry can influence the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. This substrate-controlled diastereoselectivity is a powerful tool for the synthesis of complex molecules with multiple stereocenters.

For example, the reaction of a chiral, enantiomerically pure α-hydroxy sulfonate with a prochiral electrophile can lead to the preferential formation of one diastereomer over the other. The stereochemical bias is often dictated by steric and electronic interactions in the transition state, which can be predicted and controlled to achieve the desired diastereomer.

While specific, detailed research findings and extensive data tables on the enantioselective and diastereoselective transformations of "Sodium 1-hydroxy-2-phenylethane-1-sulfonate" are not widely available in the public domain, the general principles of stereoselective synthesis applied to similar chiral α-hydroxy sulfonates provide a strong foundation for predicting and achieving high levels of stereocontrol in the derivatization of this versatile scaffold.

Mechanistic Investigations of Reactions Involving Sodium 1 Hydroxy 2 Phenylethane 1 Sulfonate

Elucidation of Reaction Pathways for Synthesis

The primary synthetic route to sodium 1-hydroxy-2-phenylethane-1-sulfonate involves the nucleophilic addition of a bisulfite or sulfite (B76179) species to phenylacetaldehyde (B1677652). This reaction is a classic example of the formation of an alpha-hydroxy sulfonate, often referred to as a bisulfite adduct. brainly.inorganicmystery.com

The reaction mechanism is generally understood to proceed via the nucleophilic attack of the sulfur atom of the bisulfite ion (HSO₃⁻) or the sulfite ion (SO₃²⁻) on the electrophilic carbonyl carbon of phenylacetaldehyde. brainly.inmasterorganicchemistry.com Although the oxygen atoms in the sulfite ion are more basic, the sulfur atom is a better nucleophile. brainly.in The initial attack results in the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide oxygen, typically by water or another proton source in the reaction medium, yields the final 1-hydroxy-2-phenylethane-1-sulfonate product.

The reaction can be depicted as follows:

Step 1: Nucleophilic Attack The sulfite ion attacks the carbonyl carbon of phenylacetaldehyde.

Step 2: Protonation The resulting alkoxide intermediate is protonated to give the final product.

This reaction is reversible, and the position of the equilibrium is influenced by factors such as pH and the structure of the aldehyde. quora.com For many aldehydes, the formation of the bisulfite adduct is favored, particularly in aqueous solutions. libretexts.org

An alternative, though less common for this specific compound, synthetic pathway could be analogous to the Strecker sulfite alkylation, which involves the reaction of an alkyl halide with an alkali metal sulfite. researchgate.net However, the direct addition to the aldehyde is the more established and efficient method for generating alpha-hydroxy sulfonates.

Studies on Reactivity and Transformation Mechanisms

The reactivity of this compound is characterized by the interplay of its functional groups: the hydroxyl group, the sulfonate group, and the phenyl ring.

Oxidative Pathways: Alpha-hydroxy sulfonates can undergo oxidative cleavage. While specific studies on this compound are not extensively documented, analogous compounds, such as 1,2-diols, are known to be cleaved by oxidizing agents like sodium periodate (B1199274) (NaIO₄). acs.org The presence of the hydroxyl group adjacent to the sulfonate group suggests that under appropriate oxidative conditions, the carbon-carbon bond between the substituted carbon and the phenyl-bearing carbon could be cleaved. The phenyl group may also influence the reaction, potentially leading to the formation of benzaldehyde (B42025) and other oxidation products. The oxidation of related 1-phenylethane-1,2-diol to 2-hydroxy-1-phenylethan-1-one has been demonstrated using gold nanocrystals as a catalyst, indicating the susceptibility of the benzylic hydroxyl group to oxidation. acs.org

Reductive Pathways: The reduction of sulfonate groups is generally challenging. However, certain reducing systems have been developed for the reduction of alkyl and vinyl sulfonates to their corresponding hydrocarbons. organic-chemistry.org For this compound, a potential reductive pathway could involve the removal of the sulfonate group or the reduction of the hydroxyl group. The specific conditions required for such transformations would likely be harsh, and the selectivity of the reduction would be a key consideration.

Nucleophilic Reactivity: The hydroxyl group of this compound can act as a nucleophile. For instance, it can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. nih.gov However, the direct displacement of the hydroxyl group is difficult due to its poor leaving group ability. libretexts.org The sulfonate group itself is a good leaving group in nucleophilic substitution reactions of sulfonate esters, but in this case, it is directly attached to the carbon backbone. rsc.org

Electrophilic Reactivity: The primary site for electrophilic attack on this compound is the aromatic phenyl ring. The hydroxyl and sulfonate-bearing alkyl substituent will influence the regioselectivity of electrophilic aromatic substitution reactions. masterorganicchemistry.comwikipedia.org The alkyl group is generally considered to be weakly activating and an ortho-, para-director. Therefore, electrophiles would be expected to preferentially attack the ortho and para positions of the phenyl ring. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. youtube.com

Kinetic and Thermodynamic Considerations in Chemical Transformations

The formation of aldehyde-bisulfite adducts, such as this compound, is an equilibrium process, and both kinetic and thermodynamic factors play a crucial role.

Kinetics: The rate of formation of bisulfite adducts is dependent on the concentration of the aldehyde and the bisulfite/sulfite species, as well as the pH of the solution. cdnsciencepub.comosti.gov Studies on the addition of bisulfite to benzaldehyde have shown that the reaction rates are measurable and can be studied under pseudo-first-order conditions. researchgate.net The rate-determining step is generally the initial nucleophilic attack of the sulfite species on the carbonyl carbon. masterorganicchemistry.com

Thermodynamics: The equilibrium position of the bisulfite addition reaction is described by the equilibrium constant (Keq). For many aldehydes, the formation of the adduct is thermodynamically favorable. osti.gov Thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) have been determined for the formation of bisulfite adducts of various aromatic aldehydes. union.edu These studies indicate that the reaction is typically exothermic.

The following table presents thermodynamic data for the formation of bisulfite adducts of some aromatic aldehydes, which can be considered analogous to the formation of this compound.

AldehydeEquilibrium Constant (Keq) at 25°C (M⁻¹)ΔH° (kJ/mol)ΔS° (J/mol·K)Reference
Benzaldehyde6.2 x 10³-54.3-111 union.edu
o-Tolualdehyde2.4 x 10³-39.5-67.3 union.edu
o-Anisaldehyde2.6 x 10³-38.2-62.9 union.edu
Salicylaldehyde6.9 x 10²-38.5-76.1 union.edu

The stability of the resulting alpha-hydroxy sulfonate is influenced by steric and electronic factors of the parent aldehyde. organicmystery.com The reversibility of the reaction is a key feature, and the adduct can be decomposed back to the aldehyde and bisulfite by changing the pH of the solution. quora.com

Advanced Spectroscopic and Structural Elucidation of Sodium 1 Hydroxy 2 Phenylethane 1 Sulfonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, it is possible to deduce the precise connectivity of atoms and gain insights into the molecule's three-dimensional structure in solution.

Despite a thorough search of scientific literature and chemical databases, specific experimental ¹H and ¹³C NMR data for Sodium 1-hydroxy-2-phenylethane-1-sulfonate could not be located. For illustrative purposes, the following subsections describe the type of information that would be obtained from such an analysis.

Proton (¹H) NMR Spectroscopy

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons on the phenyl group would likely appear as a multiplet in the downfield region (typically 7.2-7.4 ppm). The benzylic protons (-CH₂-) adjacent to the phenyl ring and the methine proton (-CH-) attached to both the hydroxyl and sulfonate groups would exhibit characteristic chemical shifts and coupling patterns, providing key information about the connectivity of the aliphatic chain. The hydroxyl proton signal might be broad and its position variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl H ~7.2-7.4 Multiplet 5H
Methine H (-CH(OH)-) Variable Multiplet 1H
Methylene H (-CH₂-Ph) Variable Multiplet 2H
Hydroxyl H (-OH) Variable Singlet (broad) 1H

(Note: This is a generalized prediction as experimental data is not available.)

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons of the phenyl ring would resonate in the typical downfield region for sp²-hybridized carbons (~125-140 ppm). The aliphatic carbons, the benzylic carbon, and the carbon bearing the hydroxyl and sulfonate groups, would appear at higher field positions, with their specific chemical shifts influenced by the electronegativity of the attached functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Quaternary Phenyl C Variable
Phenyl CH ~125-130
Methine C (-CH(OH)-) Variable
Methylene C (-CH₂-Ph) Variable

(Note: This is a generalized prediction as experimental data is not available.)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds like this compound. In negative ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the deprotonated molecule, [M-Na]⁻, corresponding to the 1-hydroxy-2-phenylethane-1-sulfonate anion. The molecular formula of the sodium salt is C₈H₉NaO₄S, with a molecular weight of approximately 224.21 g/mol . nih.gov The anion (C₈H₉O₄S⁻) would therefore have a mass of approximately 201.02 g/mol . Analysis of the isotopic pattern of this ion would help confirm the elemental composition.

While detailed experimental fragmentation data for this specific compound is not publicly available, collision-induced dissociation (CID) of the parent ion would likely lead to the loss of the sulfite (B76179) group (SO₃) or other characteristic fragments, which would be instrumental in confirming the structure. Predicted mass spectrometry data suggests possible adducts in positive ion mode, such as [M+H]⁺ at m/z 203.03726 and [M+Na]⁺ at m/z 225.01920 for the parent acid. uni.lu

Table 3: Predicted ESI-MS Data for this compound

Ion Predicted m/z (for the parent acid)
[M-H]⁻ 201.02270
[M+H]⁺ 203.03726
[M+Na]⁺ 225.01920

(Data based on predicted values for the parent acid, 1-hydroxy-2-phenylethanesulfonic acid.) uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, giving rise to a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorptions characteristic of the sulfonate group (S=O stretching) would be expected around 1040-1200 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would also be sensitive to these vibrations, particularly the aromatic ring and the sulfur-containing functional group. The symmetric vibrations of the sulfonate group and the aromatic ring breathing modes would likely produce strong signals in the Raman spectrum.

Table 4: Expected Vibrational Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Technique
O-H Stretch 3200-3600 (broad) IR
Aromatic C-H Stretch >3000 IR, Raman
Aliphatic C-H Stretch <3000 IR, Raman
Aromatic C=C Stretch 1450-1600 IR, Raman
S=O Stretch (Sulfonate) 1040-1200 IR, Raman

(Note: These are generalized expected regions as experimental spectra are not available.)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles. It would also reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl and sulfonate groups, and ionic interactions with the sodium cation.

A search of crystallographic databases indicates that the crystal structure of this compound has not been reported in the publicly available literature. Therefore, no experimental crystallographic data can be presented. Such a study would be invaluable for understanding the solid-state conformation and intermolecular forces that govern its physical properties.

Theoretical and Computational Studies on Sodium 1 Hydroxy 2 Phenylethane 1 Sulfonate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like Sodium 1-hydroxy-2-phenylethane-1-sulfonate. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular properties from the first principles of quantum mechanics.

For a molecule such as this compound, DFT calculations would typically be employed to determine optimized molecular geometry, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential maps, and atomic charges. These calculated parameters are fundamental to understanding the molecule's stability, reactivity hotspots, and potential interaction sites with other chemical species.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound (specifically the C-C bond of the ethyl chain and the C-S bond) allows for multiple spatial arrangements or conformations. A thorough conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy of each conformation.

The results of such an analysis are typically visualized as a potential energy surface or energy landscape. This landscape maps the relative energies of different conformations, identifying low-energy stable conformers (local minima) and the energy barriers (transition states) that separate them. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its physical and biological properties. For instance, the relative orientation of the phenyl, hydroxyl, and sulfonate groups would significantly influence its intermolecular interactions.

Transition State Elucidation and Reaction Energetics

Theoretical chemistry can be used to model the chemical reactions that form or involve this compound. A key aspect of this is the elucidation of transition states, which are the high-energy structures that molecules pass through as they transform from reactants to products.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its behavior in a solution, typically water, which is highly relevant for many of its potential applications.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the trajectory of each atom. This provides a dynamic picture of how the molecule interacts with its environment, including solvent molecules and other solute molecules.

Studies on Solvation and Aggregation

MD simulations are particularly well-suited to studying the solvation of ions and molecules. For this compound in an aqueous solution, simulations could reveal the structure of the hydration shell around the sodium cation and the sulfonate, hydroxyl, and phenyl groups of the anion. This would include information on the number of water molecules in the first and second solvation shells and their orientation relative to the solute.

Furthermore, as an amphiphilic molecule with both a hydrophobic phenyl group and hydrophilic sulfonate and hydroxyl groups, this compound may exhibit aggregation behavior in solution, such as the formation of micelles. MD simulations can be used to investigate the conditions under which such aggregation occurs, the size and shape of the aggregates, and the orientation of the molecules within them.

Structure-Property Relationships Derived from Computational Models

A primary goal of computational chemistry is to establish relationships between the molecular structure of a compound and its macroscopic properties. By systematically modifying the structure of this compound in silico (e.g., by adding or changing substituent groups on the phenyl ring) and calculating various electronic and structural descriptors, it is possible to build quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR) models.

These models use statistical methods to correlate the calculated descriptors with experimentally measured properties (e.g., solubility, surface tension, biological activity). Once a robust model is developed, it can be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics. For example, computational models could be used to predict how changes in the substitution pattern on the phenyl ring would affect the compound's surface activity or its interaction with a biological target.

Applications in Materials Science, Chemical Engineering, and Environmental Science

Role as a Synthetic Building Block in Complex Molecule Construction

Sodium 1-hydroxy-2-phenylethane-1-sulfonate serves as a versatile synthetic building block in the field of organic chemistry. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to construct more complex molecular architectures. The hydroxyl group can participate in a variety of reactions, including esterification, etherification, and oxidation, allowing for the introduction of new functional groups.

The phenyl group can undergo electrophilic aromatic substitution reactions, enabling the attachment of various substituents to the benzene (B151609) ring. Furthermore, the sulfonate group can act as a directing group in certain reactions or be chemically modified. This multifunctional nature allows for a range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Research in the synthesis of novel organic compounds has demonstrated the utility of similar bifunctional molecules. For instance, the synthesis of molecular salts often involves the reaction between a base, such as 1-phenylethanamine, and an acid to create new crystalline structures with tailored physicochemical properties. scirp.org This principle of combining molecules with distinct functional groups to create new materials is central to the application of this compound as a building block.

The strategic application of such building blocks is crucial in crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. scirp.org The ability to form non-covalent interactions, such as hydrogen bonding, is a key feature in the assembly of supramolecular structures. scirp.org

Potential in Advanced Functional Materials (excluding direct human contact/dosage)

The distinct hydrophilic and hydrophobic domains within the structure of this compound suggest its potential for use in the development of advanced functional materials.

Surfactants are amphiphilic molecules that can reduce surface tension and are widely used in various industrial processes. The molecular structure of this compound, with its polar sulfonate head and nonpolar phenylethane tail, is characteristic of an anionic surfactant.

The effectiveness and stability of a surfactant are closely linked to its molecular architecture. For instance, the synthesis of hydroxy sulfonate surfactants has been a subject of research to develop molecules with specific properties, such as tolerance to divalent cations, which is crucial for applications in environments like seawater. nih.govresearchgate.net The presence of a hydroxyl group in the structure can influence the surfactant's solubility, interfacial activity, and interaction with other molecules.

The stability of related sulfonate compounds, such as sodium 2-hydroxyethyl sulfonate, has been studied, and they are noted for their strong polarity and resistance to multivalent ions. wikipedia.org This resistance is a desirable characteristic for surfactants used in hard water conditions. The synthesis of such surfactants often involves the reaction of an epoxide with sodium bisulfite, highlighting a potential route for the production of a variety of hydroxy sulfonates. wikipedia.org

Table 1: Structural Features of this compound and Their Implications for Surfactant Properties

Structural FeatureImplication for Surfactant Properties
Sodium Sulfonate Group Provides a strongly hydrophilic head, leading to good water solubility and anionic character.
Phenyl Group Contributes to the hydrophobic character of the tail, influencing its surface activity and micelle formation.
Hydroxyl Group Can modify the polarity of the head group, potentially affecting solubility, foaming properties, and interaction with surfaces.
Ethane Bridge Acts as a spacer between the hydrophilic head and the hydrophobic tail, influencing the geometry of the molecule at interfaces.

The presence of a reactive hydroxyl group in this compound opens up possibilities for its incorporation into polymer structures. Monomers containing hydroxyl groups can be polymerized through various mechanisms to create polymers with specific functionalities.

For example, the polymerization of acrylate (B77674) monomers containing two hydroxyl groups has been used to synthesize hyperbranched polymers. researchgate.net In such polymerizations, the hydroxyl groups can act as latent propagating species, leading to complex, branched architectures. researchgate.net This suggests that this compound could potentially be used as a comonomer or an initiator in polymerization reactions to introduce sulfonate and phenyl functionalities into a polymer backbone.

The incorporation of such functional groups can significantly alter the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties. For instance, the presence of sulfonate groups would be expected to increase the hydrophilicity and ionic conductivity of the polymer.

Future Research Directions for Sodium 1 Hydroxy 2 Phenylethane 1 Sulfonate

Development of Novel Catalytic Systems for Synthesis

The efficient and selective synthesis of Sodium 1-hydroxy-2-phenylethane-1-sulfonate is a primary area for future research. Modern catalytic methodologies offer significant potential to improve upon traditional synthetic routes, enhancing yield, purity, and sustainability.

Future investigations could focus on:

Asymmetric Catalysis: The chiral center at the carbon bearing the hydroxyl and sulfonate groups presents an opportunity for developing enantioselective synthetic methods. Research into chiral catalysts, such as Ru-based complexes used for asymmetric transfer hydrogenation of β-keto sulfones, could lead to the production of single enantiomers of the target compound. organic-chemistry.org This would be crucial for potential pharmaceutical or biological applications where stereochemistry is critical.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis under mild conditions. bohrium.comnih.gov Future work could explore the use of single-atom photocatalysts, such as Ni/TiO2, for the site-selective sulfonation of appropriate precursors. rsc.org This approach could offer a green and efficient alternative to traditional sulfonation methods.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, particularly for highly exothermic reactions like sulfonation. rsc.orggoogle.com Developing a continuous flow process for the synthesis of this compound could enable safer and more efficient large-scale production. mdpi.comgoogle.com

Catalytic ApproachPotential Advantages for SynthesisRepresentative Catalyst Type
Asymmetric CatalysisEnantioselective production of chiral hydroxysulfonates.Ruthenium-based complexes (e.g., RuCl((S,S)-TsDPEN)). organic-chemistry.org
PhotocatalysisMild reaction conditions, high efficiency, and sustainability. bohrium.comSingle-atom photocatalysts (e.g., Ni/TiO2). rsc.org
Flow ChemistryImproved safety, scalability, and process control. rsc.orgMicroreactor systems. google.com

Exploration of Unconventional Reactivity and Transformations

The unique combination of hydroxyl and sulfonate functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to utilize this compound as a versatile building block in organic synthesis.

Potential areas of exploration include:

Derivatization of the Hydroxyl Group: The secondary alcohol functionality is a prime site for a wide range of chemical transformations. Research could focus on esterification, etherification, or oxidation to introduce new functional groups and create a library of novel derivatives with potentially useful properties.

Reactions Involving the Sulfonate Group: While often considered a stable leaving group, the sulfonate moiety can participate in various reactions. Investigating its displacement with nucleophiles or its role in directing further reactions on the aromatic ring could lead to new synthetic methodologies.

Tandem or Cascade Reactions: The proximity of the hydroxyl and sulfonate groups may enable unique tandem or cascade reactions. For example, intramolecular cyclization reactions could be explored to generate novel heterocyclic scaffolds of potential interest in medicinal chemistry.

Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. Applying these techniques to this compound could guide synthetic efforts and prioritize the development of derivatives with high potential for specific applications.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the parent compound and its derivatives. acs.orgaljest.net Such calculations can help to predict reaction mechanisms and identify the most promising candidates for synthesis. researchgate.netrsc.org For instance, DFT could be used to model the adsorption behavior of derivatives on surfaces or their interaction with biological targets. researchgate.net

Molecular Docking and Virtual Screening: If a particular application, such as enzyme inhibition, is targeted, molecular docking simulations could be used to predict the binding affinity of a virtual library of derivatives to the active site of a protein. This would allow for the rational design of potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a small, diverse set of derivatives and measuring a specific property (e.g., surfactant efficiency, catalytic activity), QSAR models can be developed to predict the properties of a much larger set of virtual compounds, thereby guiding the design of next-generation molecules.

Computational MethodApplication in Derivative DesignPredicted Outcomes
Density Functional Theory (DFT)Elucidation of reaction pathways and electronic properties. acs.orgReaction barriers, stability of intermediates, spectroscopic signatures. researchgate.net
Molecular DockingPrediction of binding modes and affinities to biological targets.Identification of potential drug candidates or enzyme inhibitors.
QSARCorrelation of molecular structure with chemical or biological activity.Predictive models for designing compounds with enhanced properties.

Advanced Analytical Techniques for In-situ Monitoring of Reactions

A detailed understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes. Advanced in-situ analytical techniques can provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling.

Future research in this area could employ:

In-situ FTIR (ReactIR): This technique is highly effective for monitoring changes in functional groups during a reaction. mt.comyoutube.comyoutube.com By tracking the disappearance of starting material absorbances and the appearance of product absorbances, detailed kinetic profiles can be generated. youtube.com This would be invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Process NMR Spectroscopy: NMR spectroscopy provides rich structural information and can be used for quantitative analysis of reaction mixtures in real-time. rptu.depharmtech.comresearchgate.net Flow NMR setups could be particularly useful for monitoring continuous flow synthesis processes. acs.org The use of zero- to ultralow-field NMR could even allow for the monitoring of reactions within metal containers. uni-mainz.de

Raman Spectroscopy: As a complementary vibrational spectroscopy technique to FTIR, Raman spectroscopy can be particularly useful for monitoring reactions in aqueous media and for studying solid-state transformations.

Investigation of Emerging Applications in Green Chemistry and Sustainable Technologies

The structure of this compound suggests several potential applications in the growing fields of green chemistry and sustainable technologies.

Promising areas for future investigation include:

Biodegradable Surfactants: Many sulfonate-based compounds are used as surfactants. nih.gov The presence of a hydroxyl group and a linear alkyl portion in the molecule suggests that it could exhibit surface-active properties. Research into its biodegradability and performance as a surfactant could lead to the development of a new, environmentally friendly alternative to existing products. omnitechintl.commdpi.comchemicalproductsokc.comyoutube.com Hydroxy sulfonate surfactants have shown promise due to their unique properties. rsc.orgnih.govdocumentsdelivered.com

Catalysis for Biomass Conversion: Sulfonated materials are often used as solid acid catalysts for the conversion of biomass into valuable chemicals and biofuels. matec-conferences.orgrepec.org Future research could explore the potential of polymers or materials functionalized with this compound as novel catalysts for these transformations.

Electrolytes for Green Energy Storage: Sulfonamide- and sulfonate-based molecules are being investigated as stable electrolytes for advanced battery technologies, such as lithium-oxygen batteries. nih.govtandfonline.comresearchgate.net The properties of this compound could be evaluated to determine its potential as a component in novel electrolyte formulations for next-generation energy storage devices.

Application AreaRationale for InvestigationPotential Impact
Biodegradable SurfactantsPresence of hydrophilic (sulfonate, hydroxyl) and hydrophobic (phenyl, ethyl) groups. nih.govDevelopment of environmentally benign cleaning agents and emulsifiers. mdpi.com
Biomass Conversion CatalysisSulfonate group can act as a Brønsted acid site. matec-conferences.orgNew, potentially recyclable catalysts for sustainable chemical production.
Green Energy StorageSulfonate-based molecules can exhibit high electrochemical stability. nih.govSafer and more efficient electrolytes for advanced battery systems. tandfonline.com

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Sodium 1-hydroxy-2-phenylethane-1-sulfonate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves sulfonation of the parent alcohol using sulfonyl chlorides under controlled pH. For example, sulfamoyl derivatives of similar structures (e.g., 2-amino-1-phenylethane) are synthesized by reacting aryl sulfonyl chlorides with the substrate in aqueous Na₂CO₃ at pH 8–9 . Adjusting the stoichiometry of sulfonyl chloride and maintaining strict pH control (via titration) can minimize side reactions. Post-synthesis purification via recrystallization or ion-exchange chromatography is recommended to isolate the sodium sulfonate salt.

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identify characteristic sulfonate (S=O) stretches at 1050–1200 cm⁻¹ and hydroxyl (O–H) bands at 3200–3600 cm⁻¹.
  • ¹H NMR : The phenyl group (δ 7.2–7.5 ppm) and the ethane backbone protons (δ 3.5–4.5 ppm for –CH₂– adjacent to sulfonate/hydroxy groups) should be resolved.
  • EI-MS : Look for molecular ion peaks corresponding to the sodium adduct (M + Na⁺). For validation, compare fragmentation patterns with analogous sulfonates .

Q. What strategies optimize solubility and stability of this compound in aqueous buffers for experimental use?

  • Methodology : Adjust buffer ionic strength and pH to enhance solubility. For ion-pair chromatography applications, sodium alkylsulfonates (e.g., sodium 1-octanesulfonate) are dissolved in acetate buffer (pH 4.6) with methanol (65:35 v/v) to stabilize the sulfonate group . Pre-saturation of solutions with inert salts (e.g., NaCl) can prevent precipitation. Stability studies under varying temperatures (4°C vs. 25°C) and pH (3–9) should be conducted to identify optimal storage conditions .

Advanced Research Questions

Q. How does this compound interact with cholinesterase enzymes, and what experimental assays are suitable for quantifying inhibition?

  • Methodology : Use enzyme inhibition assays adapted from sulfonamide derivatives. For acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

Prepare enzyme solutions (0.2 U/mL) in phosphate buffer (pH 8.0).

Incubate with varying concentrations of the compound (10–200 µM) and substrate (acetylthiocholine iodide).

Measure hydrolysis rates via Ellman’s method (412 nm absorbance).

  • Calculate IC₅₀ values using nonlinear regression. Cross-validate with reference inhibitors (e.g., eserine) to confirm competitive/non-competitive mechanisms .

Q. What challenges arise in chromatographic analysis of this compound, and how can mobile phase conditions resolve co-elution issues?

  • Methodology : Challenges include poor retention in reverse-phase HPLC due to high polarity. Solutions:

  • Use ion-pair chromatography with sodium 1-octanesulfonate (0.1 M) in acetate buffer (pH 4.6) and methanol (65:35 v/v) to enhance retention .
  • Adjust column temperature (30–40°C) and flow rate (1.0–1.5 mL/min) to improve peak symmetry. Validate method robustness via spike-recovery experiments in biological matrices .

Q. How can researchers resolve contradictory data regarding the compound’s acidity and stability under varying solvent systems?

  • Methodology : Conflicting pKa values may arise from solvent effects (e.g., DMSO vs. water). To address this:

Measure acidity via UV-Vis titration in multiple solvents (water, DMSO, methanol).

Compare intrinsic rate constants (k₀) of proton transfer using amine buffers (e.g., morpholine) to assess transition-state stabilization.

  • For stability, conduct accelerated degradation studies (40°C, 75% RH) and analyze degradation products via LC-MS. Solvent polarity and hydrogen-bonding capacity significantly influence stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.